molecular formula C17H20N4O2 B15095654 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

Katalognummer: B15095654
Molekulargewicht: 312.37 g/mol
InChI-Schlüssel: BUYYBKACQKXUBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine ring, a pyridine ring, and a hydroxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide typically involves multiple steps One common method includes the reaction of 5-ethyl-2-hydroxybenzaldehyde with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone This intermediate is then cyclized to form the pyrazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Wissenschaftliche Forschungsanwendungen

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolidine and pyridine rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-ethyl-2-hydroxyphenyl)oxidanesulfonic acid
  • (5-ethyl-2-hydroxyphenyl)(phenyl)methanone
  • 1,2-bis(5-ethyl-2-hydroxyphenyl)ethane-1,2-dione

Uniqueness

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C17H20N4O2

Molekulargewicht

312.37 g/mol

IUPAC-Name

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-2-11-5-6-16(22)13(8-11)14-9-15(21-20-14)17(23)19-12-4-3-7-18-10-12/h3-8,10,14-15,20-22H,2,9H2,1H3,(H,19,23)

InChI-Schlüssel

BUYYBKACQKXUBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)O)C2CC(NN2)C(=O)NC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.